Agropine

Catalog No.
S574150
CAS No.
70699-77-3
M.F
C11H20N2O7
M. Wt
292.29 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agropine

CAS Number

70699-77-3

Product Name

Agropine

IUPAC Name

3-[(3S,6R)-2-oxo-6-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]morpholin-3-yl]propanamide

Molecular Formula

C11H20N2O7

Molecular Weight

292.29 g/mol

InChI

InChI=1S/C11H20N2O7/c12-8(16)2-1-5-11(19)20-7(3-13-5)10(18)9(17)6(15)4-14/h5-7,9-10,13-15,17-18H,1-4H2,(H2,12,16)/t5-,6+,7+,9+,10+/m0/s1

InChI Key

HCWLJSDMOMMDRF-SZWOQXJISA-N

SMILES

C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O

Synonyms

(1'-deoxy-D-mannitol-1'-yl)-L-glutamine,1',2'-lactone, 1H-Pyrrolo(2,1-c)(1,4)oxazine-1,6(7H)-dione, tetrahydro-3-(1,2,3,4-tetrahydroxybutyl)-, agropine

Canonical SMILES

C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O

Isomeric SMILES

C1[C@@H](OC(=O)[C@@H](N1)CCC(=O)N)[C@H]([C@@H]([C@@H](CO)O)O)O

Agropine is a natural product found in Salvia miltiorrhiza with data available.

Agropine is a low molecular weight compound classified as an opine, specifically a member of the mannityl family. It is chemically identified as (1'-deoxy-D-mannitol-1'-yl)-L-glutamine, 1',2'-lactone. This compound is primarily produced in plant crown gall tumors induced by the pathogenic bacterium Agrobacterium tumefaciens and is formed through the lactonization of mannopine, another opine. Agropine serves as a unique nitrogen source for the bacteria that induce its synthesis, showcasing a form of biochemical parasitism where the bacterium benefits from its presence in the plant host .

Agropine undergoes several chemical transformations, primarily involving its formation and degradation:

  • Formation: Agropine is synthesized from mannopine through a lactonization reaction, which requires specific enzymatic activity encoded by genes on the Ti plasmid of Agrobacterium tumefaciens.
  • Degradation: The degradation of agropine is facilitated by certain strains of Agrobacterium, which possess enzymes that can metabolize agropine into simpler compounds, allowing the bacteria to utilize it as a carbon and nitrogen source .

Biologically, agropine exhibits specific activities that contribute to its role in plant-bacteria interactions:

  • Nitrogen Source: Agropine acts as a nitrogen source for Agrobacterium species, enabling their survival and proliferation within plant tissues.
  • Induction of Tumors: The presence of agropine in crown gall tumors indicates successful transformation of plant cells by Agrobacterium, leading to tumor formation characterized by abnormal growth and metabolism .

The synthesis of agropine is genetically controlled and occurs in response to infection by Agrobacterium tumefaciens. The process involves:

  • Gene Expression: Specific genes located on the Ti plasmid are expressed upon infection, leading to the production of enzymes necessary for agropine synthesis.
  • Enzymatic Reactions: These enzymes catalyze the condensation of L-glutamine with 1-deoxy-D-mannitol, followed by lactonization to form agropine .

Agropine has several applications, particularly in research and biotechnology:

  • Plant Biotechnology: Understanding agropine synthesis can aid in developing genetically modified plants with enhanced resistance to pathogens.
  • Biochemical Studies: Agropine serves as a model compound for studying plant-bacterial interactions and opine metabolism .

Studies on agropine interactions focus on its role in the symbiotic relationship between Agrobacterium and plants:

  • Opine Catabolism: Research indicates that various strains of Agrobacterium can catabolize agropines, which is crucial for their survival in transformed plant tissues.
  • Strain Variation: Different strains exhibit varying capabilities to utilize agropines, highlighting the evolutionary adaptations of these bacteria to their environments .

Agropine belongs to a broader class of compounds known as opines. Here’s a comparison with other similar compounds:

CompoundChemical StructureUnique Features
MannopineN-(D-mannityl)-L-glutaminePrecursor to agropine; involved in similar reactions.
OctopineN-(D-arginyl)-D-alanineDerived from different amino acids; found in different strains.
NopalineN-(D-nopaliny)-L-aspartic acidAnother common opine; utilized by different Agrobacterium strains.
ChrysopineN-(4'-aminobutyl)-D-glutamic acidDerived from putrescine; not typically associated with crown galls.

Uniqueness of Agropine

Agropine's uniqueness lies in its specific structural configuration and its role as a primary nitrogen source for certain Agrobacterium strains. Unlike other opines such as octopine and nopaline, which are derived from different amino acids, agropine's synthesis is tightly linked to specific genetic pathways that enable its production exclusively in certain types of crown gall tumors .

Agropine Synthesis in Crown Gall Tumors: Role of Tumor-Inducing and Root-Inducing Plasmids

Agropine synthesis in crown gall tumors represents a highly specialized metabolic process orchestrated by genetic elements transferred from pathogenic Agrobacterium species to host plant cells [1] [2]. The chemical compound agropine, with molecular formula Carbon-11 Hydrogen-20 Nitrogen-2 Oxygen-7 and molecular weight 292.29 grams per mole, belongs to the mannityl-opine family of secondary metabolites [5] [17] [18].

The biosynthetic machinery for agropine production is encoded within the transferred deoxyribonucleic acid region of tumor-inducing and root-inducing plasmids harbored by Agrobacterium tumefaciens and Agrobacterium rhizogenes, respectively [1] [2] [3]. These extrachromosomal genetic elements contain specific gene clusters responsible for opine biosynthesis, with octopine-type tumor-inducing plasmids carrying two transferred deoxyribonucleic acid fragments designated as transferred left-deoxyribonucleic acid and transferred right-deoxyribonucleic acid [16].

The transferred right-deoxyribonucleic acid region contains the essential genetic determinants for mannityl-opine synthesis, including the genes required for agropine production [1] [2]. Following integration of the transferred deoxyribonucleic acid into the plant nuclear genome, these genes are expressed under plant-specific promoters, enabling the transformed plant cells to synthesize agropine and related opines [1] [2] [20].

Plasmid TypeHost OrganismTransferred DNA RegionAgropine Synthesis Capacity
Tumor-inducing plasmid (octopine-type)Agrobacterium tumefaciensTransferred right-DNAHigh [1] [2]
Root-inducing plasmidAgrobacterium rhizogenesTransferred right-DNAHigh [3] [33]
Tumor-inducing plasmid (nopaline-type)Agrobacterium tumefaciensTransferred left-DNAVariable [7]

The organization of the agropine synthesis region exhibits remarkable conservation between root-inducing and tumor-inducing plasmids, with similarity restricted primarily to coding sequences while flanking regions show no detectable homology [3] [33]. This conservation pattern suggests evolutionary pressure to maintain the functional integrity of opine biosynthetic machinery across different plasmid types [3].

Crown gall tumors induced by octopine-type strains characteristically produce multiple members of the mannityl-opine family, with agropine representing one of four primary mannityl-opine derivatives synthesized alongside mannopine, mannopinic acid, and agropinic acid [22] [23]. The production of these opines can constitute up to seven percent of the tumor's dry weight, indicating the substantial metabolic commitment to opine biosynthesis [23].

Enzymatic Mechanisms: Mannopine Cyclase and Lactonization Processes

The enzymatic conversion of mannopine to agropine represents a critical step in the biosynthetic pathway, mediated by the enzyme mannopine cyclase through a lactonization reaction [1] [2] [8]. This enzymatic process involves the formation of a lactone ring structure, transforming the linear mannopine molecule into the cyclic agropine compound [1] [2] [8].

Mannopine cyclase, encoded by the agropine synthase gene, catalyzes the lactonization of mannopine to agropine without requiring additional cofactors [8]. The purified enzyme exhibits a molecular mass of 45 kilodaltons as determined by sodium dodecyl sulfate-polyacrylamide gel electrophoresis and size exclusion chromatography [8]. The enzymatic reaction proceeds efficiently under physiological conditions, with the lactonizing activity predominating over the reverse reaction [8].

The enzyme demonstrates remarkable substrate specificity, exclusively acting on imine conjugates of D-hexose and L-glutamine [8]. Mannopine cyclase activity is not inhibited by free sugars or amino acids, indicating a high degree of selectivity for its specific substrate [8]. Additionally, the enzyme can lactonize deoxyfructosyl glutamine, a natural intermediate in mannopine synthesis and catabolism, to produce chrysopine, another crown gall opine [8].

Enzymatic ParameterValueReference
Molecular Weight45 kilodaltons [8]
Cofactor RequirementNone [8]
Substrate SpecificityImine conjugates of D-hexose and L-glutamine [8]
Reaction DirectionPredominantly lactonization [8]
Inhibition by Free Sugars/Amino AcidsNone detected [8]

The lactonization mechanism involves intramolecular cyclization, where the hydroxyl group on the mannopine molecule attacks the carbonyl carbon, forming the characteristic morpholine ring structure of agropine [8] [11]. This reaction represents a spontaneous chemical transformation that can occur both enzymatically and non-enzymatically under appropriate conditions [22] [25].

Structural analysis reveals that agropine contains a morpholine-like ring system with specific stereochemical configuration, designated as 3-[(3S,6R)-2-oxo-6-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]morpholin-3-yl]propanamide [5] [18]. The lactonization process creates this complex ring structure while maintaining the specific stereochemistry required for biological activity [8].

The enzymatic conversion of mannopine to agropine can be reversed under certain conditions, with the enzyme also capable of converting agropine back to mannopine, though the lactonizing activity predominates [8]. This bidirectional capacity suggests that the enzyme may play roles in both biosynthetic and potentially regulatory processes within the opine metabolic network [8].

Genetic Determinants: Agropine Synthase and Agropine Cyclase A Genes in Opine Metabolism

The genetic architecture underlying agropine metabolism involves two closely related but functionally distinct genes: the agropine synthase gene located on the transferred deoxyribonucleic acid and the agropine cyclase A gene found on the bacterial plasmid backbone [1] [2] [14]. These genes encode enzymes with similar mannopine cyclase activities but serve different roles in the opine utilization system [1] [2] [14].

The agropine synthase gene, positioned within the transferred right-region of octopine-type tumor-inducing plasmids, is responsible for agropine biosynthesis in transformed plant cells [1] [2]. This gene is preceded by a promoter that functions exclusively in plant cells, ensuring that agropine synthesis occurs only in the transformed plant tissue [1] [2]. Mutations in the agropine synthase gene completely eliminate agropine production in crown gall tumors while leaving mannopine synthesis intact [1] [2].

The agropine cyclase A gene, located approximately 35 kilobases clockwise from the agropine synthase gene on the same plasmid, encodes a catabolic mannopine cyclase required for bacterial utilization of agropine [14] [32]. This gene is preceded by its own promoter that remains active in bacterial cells, enabling the pathogen to catabolize the agropine produced by the transformed plant tissue [14].

GeneLocationPromoter ActivityFunctionProtein Size
Agropine synthaseTransferred right-DNAPlant-specificAgropine biosynthesis45 kilodaltons [1] [2]
Agropine cyclase ATi plasmid backboneBacterial-activeAgropine catabolism45 kilodaltons [14]

Sequence analysis reveals that the agropine synthase and agropine cyclase A genes share approximately 60% nucleotide sequence identity, with this relatedness extending primarily to the coding regions [1] [2] [14]. The similarity decreases abruptly in the 5' and 3' untranslated regions, suggesting that these regulatory sequences have diverged significantly while the coding sequences remain relatively conserved [1] [2] [14].

The proteins encoded by both genes exhibit immunological cross-reactivity, indicating structural similarity despite their distinct cellular locations and regulatory contexts [1] [2] [14]. Both enzymes demonstrate similar catalytic activities when expressed in Escherichia coli, confirming their functional relationship [1] [2] [14].

The genetic organization of the agropine cyclase A gene within the mannityl-opine catabolism cluster includes additional genes required for complete opine utilization [32]. The catabolism locus encompasses genes designated as mannityl-opine catabolism D through mannityl-opine catabolism S, organized into multiple transcriptional units [32]. This genetic arrangement ensures coordinated expression of all functions required for efficient agropine and mannopine catabolism [32].

Regulatory analysis indicates that both genes are subject to different transcriptional controls, with the agropine synthase gene regulated by plant-specific factors and the agropine cyclase A gene controlled by bacterial regulatory systems [1] [2] [14]. This differential regulation ensures that agropine synthesis occurs in plant cells while catabolism machinery remains available in the bacterial pathogen [1] [2] [14].

Evolutionary Origins of Agropine-Related Biosynthetic Clusters

The evolutionary history of agropine-related biosynthetic clusters reveals a complex pattern of gene duplication, horizontal transfer, and functional divergence that has shaped the current opine utilization systems [1] [2] [14] [30]. Phylogenetic analysis indicates that the agropine synthesis and catabolism genes arose through duplication of a common ancestral gene, with subsequent specialization for anabolic and catabolic functions [1] [2] [14].

The close sequence similarity between agropine synthase and agropine cyclase A genes, combined with their nearly identical enzymatic activities, provides compelling evidence for their common evolutionary origin [1] [2] [14]. The gene duplication event that gave rise to these functionally related sequences appears to have been followed by regulatory divergence, allowing one copy to become associated with the transferred deoxyribonucleic acid for plant expression while the other remained with the bacterial genome for pathogen utilization [1] [2] [14].

Comparative analysis of mannityl-opine catabolism genes reveals extensive homology with their biosynthetic counterparts located on the transferred deoxyribonucleic acid [30] [32]. The mannityl-opine catabolism D gene shows significant identity to the mannopine-agropinic acid synthase 2 gene, while mannityl-opine catabolism E and mannityl-opine catabolism C genes exhibit relatedness to different portions of the mannopine-agropinic acid synthase 1 gene [32].

Gene PairBiosynthetic GeneCatabolic GeneSequence IdentityFunction
Mannopine cyclaseAgropine synthaseAgropine cyclase A~60% [1] [14]Lactonization
Mannopine reductaseMannopine-agropinic acid synthase 1Mannityl-opine catabolism C/EVariable [32]Reduction/Oxidation
ConjugaseMannopine-agropinic acid synthase 2Mannityl-opine catabolism DSignificant [32]Conjugation

This parallel evolution of biosynthetic and catabolic gene clusters suggests that the opine system evolved through a series of gene duplications followed by functional specialization [30] [32]. The catabolic pathway appears to represent the reverse of the biosynthetic pathway, with each step catalyzed by enzymes that are evolutionary homologs of their biosynthetic counterparts [30] [32].

The evolutionary pressure maintaining this dual system likely stems from the selective advantage gained by bacteria that can both induce opine production in plants and efficiently catabolize the resulting compounds [1] [2] [14]. This creates a sophisticated nutritional strategy where the pathogen ensures exclusive access to the opines by producing them in transformed plant tissue and maintaining the enzymatic machinery necessary for their utilization [1] [2] [14].

The conservation of agropine synthesis regions between tumor-inducing and root-inducing plasmids from different Agrobacterium species indicates that this system has been maintained across multiple evolutionary lineages [3] [33]. The restriction of sequence similarity to coding regions, with divergence in regulatory sequences, suggests that while the core enzymatic functions have been preserved, the regulatory mechanisms controlling gene expression have undergone independent evolution [3] [33].

Ecological Role in Agrobacterium-Host Specificity

Agropine plays a fundamental role in establishing and maintaining the ecological specificity between Agrobacterium tumefaciens and its plant hosts. This lactone-containing opine serves as a molecular bridge that connects bacterial pathogenesis with host plant metabolism, creating a sophisticated system of bacterial niche construction and competitive advantage [1] [2].

The ecological significance of agropine in Agrobacterium-host relationships is mediated through highly specific binding proteins and transport systems. The periplasmic binding protein AgtB demonstrates remarkable specificity for agropine uptake, though paradoxically exhibits higher affinity for agropinic acid than for agropine itself [3] [4]. This dual specificity suggests an evolutionary adaptation that allows Agrobacterium to efficiently exploit both the lactone form (agropine) and its hydrolyzed acid form (agropinic acid), maximizing nutrient acquisition from the plant tumor environment.

The molecular basis of host specificity is further strengthened by the presence of AgaA, another periplasmic binding protein that binds agropinic acid with nanomolar range affinity similar to AgtB [3] [4]. The existence of two distinct but overlapping transport pathways for agropine and agropinic acid provides Agrobacterium with redundant mechanisms to ensure efficient opine utilization, thereby enhancing the bacterial competitive advantage in the tumor microenvironment.

Structural studies have revealed that AgtB and AgaA employ different agropinic acid-binding signatures, indicating convergent evolution toward the same nutritional target [5] [6] [7]. This structural diversity in binding modes suggests that the agropine utilization system has undergone significant evolutionary pressure to optimize nutrient acquisition efficiency. The crystallographic analysis of AgtB bound to agropinic acid at resolutions between 1.4 and 1.9 Å demonstrates the precise molecular interactions that govern specificity [5] [6].

The chemotactic response to agropine represents another critical aspect of host specificity. While direct chemotactic responses to agropine have not been extensively documented, related opines such as agrocinopines A and B elicit strong chemotactic responses that are dependent on their respective periplasmic binding proteins [8] [9] [10]. The chemotactic determinants are localized to regions coding for opine transport and catabolism, with the periplasmic binding protein AccA being essential for chemotaxis to agrocinopines [9] [10]. This pattern suggests that agropine likely induces similar chemotactic responses through AgtB, facilitating bacterial movement toward agropine-rich environments.

The host specificity mediated by agropine is further reinforced by the Ti plasmid-dependent nature of agropine utilization. Only Agrobacterium strains harboring appropriate Ti plasmids can synthesize, transport, and catabolize agropine, creating an exclusive ecological niche [11] [1]. This plasmid-encoded specificity ensures that the metabolic investment in T-DNA transfer and tumor induction provides a selective advantage only to the inducing bacterial strain and its close relatives.

Metabolic Cross-Talk: Agropine as a Nutrient Source for Pathogens

Agropine functions as a specialized nutrient source that facilitates sophisticated metabolic cross-talk between plant tumor cells and bacterial pathogens. This metabolic relationship represents a paradigm of bacterial niche construction, where the pathogen manipulates host metabolism to create favorable nutritional conditions for its own proliferation [12] [13].

The biosynthetic pathway of agropine in plant tumor cells begins with the enzymatic conversion of mannopine to agropine through the action of mannopine cyclase, encoded by the ags gene located in the T-DNA region [14] [15]. This enzyme catalyzes the lactonization reaction that forms the characteristic lactone ring of agropine from its precursor mannopine [16] [17]. The biosynthetic process requires the coordinated action of multiple T-DNA encoded genes, including mas1 and mas2, which are responsible for the initial synthesis of mannopine from glutamine and sugar precursors [18] [19].

The metabolic pathway for agropine biosynthesis in plant cells involves a two-step process. First, the mas1 gene product (mannopine reductase) catalyzes the reduction of deoxyfructosyl glutamine to mannopine [20] [18]. Subsequently, the ags gene product (mannopine cyclase) converts mannopine to agropine through lactone ring formation [14] [15]. This pathway ensures a steady supply of agropine in the tumor environment, providing a reliable carbon and energy source for the bacterial pathogen.

In the bacterial pathogen, agropine catabolism proceeds through a reverse pathway that mirrors its biosynthesis. The key enzyme in this process is the catabolic mannopine cyclase encoded by the agcA gene, which is located in the Ti plasmid outside the T-DNA region [21] [22]. This enzyme, while functionally similar to its biosynthetic counterpart, operates in the catabolic direction, converting agropine back to mannopine [16] [17]. The catabolic pathway involves additional enzymes encoded by the moc gene cluster, including MocD (homologous to Mas2), MocE (related to the amino half of Mas1), and MocC (related to the carboxyl half of Mas1) [18] [19].

The transport of agropine into bacterial cells is mediated by sophisticated ABC transporter systems. The AgtB periplasmic binding protein, in association with its cognate ABC transporter, is responsible for agropine uptake in agropine-assimilating agrobacteria [3] [4]. Interestingly, during the crystallization process, agropine spontaneously undergoes lactamization to form agropinic acid, indicating the dynamic equilibrium between these two chemical forms in biological systems [3] [4]. This spontaneous conversion suggests that bacteria may encounter both agropine and agropinic acid in the tumor environment and have evolved transport systems to efficiently utilize both forms.

The metabolic cross-talk extends beyond simple nutrient provision to include sophisticated regulatory mechanisms. The expression of agropine catabolic genes is inducible by the presence of agropine and related opines [23] [24]. This inducible expression pattern ensures that the bacterial metabolic machinery is activated only when the specific nutrients are available, optimizing energy expenditure and resource allocation.

The competitive advantage conferred by agropine utilization is particularly evident in mixed microbial communities within plant tumors. Agrobacterium strains capable of agropine catabolism can outcompete other microorganisms that lack these specialized metabolic capabilities [1] [2]. This competitive advantage is enhanced by the fact that agropine represents a novel carbon source that is not readily utilized by most other soil microorganisms, effectively creating an exclusive nutritional niche for agropine-catabolizing bacteria.

Furthermore, the metabolic cross-talk involving agropine is integrated with other physiological processes in Agrobacterium. Under phosphate-limiting conditions, the expression of agropine catabolic genes can be co-activated as part of the phosphate regulon, demonstrating the sophisticated regulatory networks that govern opine utilization [12]. This dual regulatory control ensures that agropine catabolism is responsive to both opine availability and general nutritional status of the bacterial cell.

Opine-Mediated Quorum Sensing and Virulence Regulation

Agropine participates in complex regulatory networks that integrate opine metabolism with quorum sensing mechanisms and virulence gene regulation in Agrobacterium tumefaciens. This sophisticated regulatory system enables bacteria to coordinate population-level behaviors and modulate virulence expression in response to opine availability and environmental conditions [12] [25].

The regulatory framework governing agropine-mediated signaling centers on the acc operon, which is subject to dual control by both opine availability and phosphate limitation [11] [12]. The AccR protein functions as a repressor that regulates not only the catabolism of agrocinopines but also influences the expression of genes involved in Ti plasmid conjugative transfer [11] [12]. This regulatory connection between opine catabolism and horizontal gene transfer represents a sophisticated mechanism for ensuring the spread of opine-utilizing capabilities within bacterial populations.

The integration of agropine signaling with quorum sensing occurs through the TraR system, which is part of the arc operon regulated by AccR [12] [25]. When agrocinopines are present, they relieve the repression exerted by AccR on the arc operon, leading to increased expression of traR, a quorum-sensing regulator for conjugative transfer of the Ti plasmid [12]. This regulatory cascade ensures that Ti plasmid conjugation is enhanced in the presence of opines, facilitating the horizontal spread of virulence and opine-utilizing genes to other bacterial cells in the community.

The sophisticated nature of opine-mediated regulation is further demonstrated by the phosphate-opine dual regulatory system governing the acc operon [12]. Under phosphate-limiting conditions, the acc operon can be activated independently of opine presence through the phosphate regulon, while the presence of agrocinopines provides additional activation [12]. This dual control mechanism ensures maximum utilization of agrocinopines when available and enhances the ability of bacteria to locate opine sources under nutrient-limiting conditions.

The virulence regulatory networks in Agrobacterium also demonstrate temporal coordination with opine production and utilization. Recent studies have revealed that virulence gene expression follows a biphasic pattern during plant infection, with high expression during early infection stages followed by substantial decrease after establishment of infection [26] [27]. This temporal regulation involves the SghR/SghA system, which responds to plant-derived sucrose and salicylic acid compounds, demonstrating the complex integration of multiple plant-derived signals in virulence regulation.

The quorum sensing implications of agropine signaling extend beyond simple gene regulation to influence bacterial behavior at the population level. The enhanced conjugative transfer of Ti plasmids in the presence of opines creates a positive feedback loop that increases the proportion of opine-utilizing bacteria in the tumor environment [1] [2]. This mechanism ensures that the bacterial population becomes increasingly specialized for exploitation of the opine-rich niche created by the initial infection.

The regulatory networks governing agropine utilization also interface with global stress response systems in Agrobacterium. The ability to sense and respond to opine availability represents a critical adaptation that allows bacteria to thrive in the specialized environment of plant tumors [12] [13]. The integration of opine sensing with other regulatory systems, including phosphate limitation responses and general stress responses, creates a robust regulatory network that optimizes bacterial survival and proliferation.

The competitive advantages conferred by opine-mediated regulation extend to interactions with other microbial species in the tumor environment. The selective expression of opine catabolic genes in response to opine availability allows agrobacteria to rapidly exploit available nutrients while excluding competitors that lack the appropriate sensing and metabolic capabilities [1] [2]. This competitive advantage is further enhanced by the coordinated regulation of chemotaxis, transport, and catabolism functions, creating an integrated system for opine exploitation.

The evolutionary implications of opine-mediated quorum sensing and virulence regulation are significant for understanding the co-evolution of bacterial pathogens and their plant hosts. The sophisticated regulatory networks that have evolved around opine utilization suggest that these compounds represent ancient and fundamental components of plant-pathogen interactions [28] [29]. The conservation of opine-mediated regulatory systems across different Agrobacterium species and Ti plasmid types indicates the selective advantage provided by these regulatory mechanisms.

Regulatory ComponentFunctionOpine ResponseAdditional SignalsPhysiological Role
AccR repressorControls acc operon expressionRelieved by agrocinopines A and BPhosphate limitationNutrient acquisition and competitive advantage
TraR quorum sensorRegulates Ti plasmid conjugationInduced by agrocinopine availabilityCell density signalsHorizontal gene transfer and population dynamics
VirA/VirG two-componentControls virulence gene expressionResponds to phenolic compoundsPlant wound signals and sugarsHost recognition and infection establishment
SghR/SghA systemTemporal virulence regulationResponds to plant sucrose and salicylateInfection stage progressionInfection timing and host response modulation

XLogP3

-3.7

Wikipedia

3-[2-Oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanimidic acid

Dates

Last modified: 02-18-2024

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